molecular formula C28H30ClN3O9S B12702327 beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride CAS No. 116509-60-5

beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride

Cat. No.: B12702327
CAS No.: 116509-60-5
M. Wt: 620.1 g/mol
InChI Key: BLPNDOJHFQOIBE-LPSPINEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a beta-D-galactopyranoside moiety linked to a 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio group, with acetyl groups at positions 2, 3, 4, and 6, and a monohydrochloride salt form. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride typically involves multiple steps. One common approach is the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The acetal deprotection is then carried out using formic acid (98%) to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thio group.

    Reduction: Reduction reactions can target the triazole ring or the acetyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deacetylated derivatives.

Mechanism of Action

The mechanism of action of beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways . The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride lies in its combination of a glycoside moiety with a triazole ring and multiple acetyl groups. This structure imparts specific biological activities and chemical reactivity that are distinct from other triazole-containing compounds .

Properties

CAS No.

116509-60-5

Molecular Formula

C28H30ClN3O9S

Molecular Weight

620.1 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]oxan-2-yl]methyl acetate;hydrochloride

InChI

InChI=1S/C28H29N3O9S.ClH/c1-16(32)36-15-22-23(37-17(2)33)24(38-18(3)34)25(39-19(4)35)27(40-22)41-28-30-29-26(20-11-7-5-8-12-20)31(28)21-13-9-6-10-14-21;/h5-14,22-25,27H,15H2,1-4H3;1H/t22-,23+,24+,25-,27+;/m1./s1

InChI Key

BLPNDOJHFQOIBE-LPSPINEHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.